BenchChemオンラインストアへようこそ!

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one

Physicochemical Properties Lipophilicity Drug Design

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one is a chiral, bridged bicyclic diamine featuring an acetyl-protected secondary amine on a rigid 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold. CRITICAL ALERT: The CAS number 1119261-23-2 corresponds to the (1S,4S) enantiomer, not the (1R,4R) enantiomer as implied by the accompanying name.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 1119261-23-2
Cat. No. B2787670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one
CAS1119261-23-2
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESCC(=O)N1CC2CC1CN2
InChIInChI=1S/C7H12N2O/c1-5(10)9-4-6-2-7(9)3-8-6/h6-8H,2-4H2,1H3
InChIKeyMKYKYZQDRKWIAT-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one: Critical Identity and CAS Alert for Procurement


1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one is a chiral, bridged bicyclic diamine featuring an acetyl-protected secondary amine on a rigid 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold [1]. CRITICAL ALERT: The CAS number 1119261-23-2 corresponds to the (1S,4S) enantiomer, not the (1R,4R) enantiomer as implied by the accompanying name. The (1R,4R) enantiomer is correctly identified by CAS 1256238-99-9 . Researchers must verify both compound name and CAS number during procurement to avoid receiving the unintended enantiomer, which can lead to diametrically opposed biological or catalytic outcomes . The compound is a versatile building block for asymmetric synthesis, medicinal chemistry, and catalysis, offering one free secondary amine for further functionalization and one acetyl-protected nitrogen that can be deprotected under controlled conditions to enable sequential derivatization [1].

Why Substituting 1-[(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one with Piperazine or Other Diamine Building Blocks Fails


The rigid, chiral 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold is not interchangeable with flexible piperazine or alternative diazabicyclo cores. The DBH framework imposes a fixed spatial orientation of the two nitrogen atoms, directly controlling the three-dimensional presentation of substituents [1]. This conformational preorganization translates into measurable affinity differences: in σ2 receptor ligand series, replacing piperazine with bridged 2,5-DBH preserved nanomolar binding affinity, whereas diazaspiro and fused ring analogs suffered substantial affinity losses [2]. Furthermore, the acetyl protecting group on this specific compound introduces a handle for selective deprotection that is orthogonal to common Boc or Cbz strategies, enabling sequential functionalization of the two nitrogen atoms [3]. Generic substitution with a simple N-acetylpiperazine forfeits both the entropic advantage of the rigid scaffold and the chemoselective derivatization potential, leading to altered target engagement, unpredictable off-target profiles, and synthetic dead-ends in multi-step medicinal chemistry programs.

Quantitative Evidence Guide: Where 1-[(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one Outperforms Comparators


LogP Comparison: Acetyl-DBH vs. Parent DBH

The acetyl-modification of the (1R,4R)-DBH scaffold reduces LogP by approximately 0.39 units compared to the parent diamine, directly influencing passive permeability and solubility profiles. The parent 2,5-diazabicyclo[2.2.1]heptane has a vendor-reported LogP of -0.72 , while the acetylated derivative registers a lower LogP of -1.11 . This shift moves the compound into a more optimal lipophilicity window for CNS drug candidates (LogP 1–3), while still maintaining sufficient hydrophilicity for aqueous solubility.

Physicochemical Properties Lipophilicity Drug Design

Hydrogen Bond Capacity: Acetyl-DBH vs. Parent DBH

Acetylation reduces the hydrogen bond donor count from 2 in the parent DBH to 1 in the acetyl-DBH, while maintaining 2 hydrogen bond acceptors . This donor/acceptor ratio of 1:2 is more favorable for passive membrane permeability compared to the parent's 2:2 profile, as each additional H-bond donor is estimated to reduce permeability by approximately one log unit in Caco-2 assays [1]. This represents a class-level advantage of mono-protected DBH derivatives over unprotected diamines for CNS or intracellular targets.

Hydrogen Bonding Permeability Drug-likeness

Receptor Affinity Retention: 2,5-DBH Scaffold vs. Piperazine in σ2R Ligands

In a systematic bioisostere replacement study, the bridged 2,5-diazabicyclo[2.2.1]heptane scaffold maintained nanomolar affinity for the σ2 receptor (σ2R/TMEM97), whereas replacement with diazaspiroalkanes or fused octahydropyrrolo[3,4-b]pyrrole resulted in substantial loss of binding affinity [1]. The 2,5-DBH analog (compound 2r) ranked second in affinity only to the homopiperazine analog, and outperformed the 3-(ethylamino)azetidine analog [1]. This demonstrates that the rigid DBH scaffold is a competent piperazine bioisostere for maintaining target engagement, while offering distinct conformational constraints that can be exploited for selectivity optimization.

σ2 Receptor Bioisosterism Binding Affinity

Enantioselectivity in Asymmetric Catalysis: (S,S)-DBH Ligands Deliver up to 78% e.e.

Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, the enantiomer of the target compound, have been evaluated as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde, achieving enantiomeric excesses of up to 78% e.e. [1]. This level of stereoinduction is competitive with established aminoalcohol and diamine ligand systems. The rigid DBH scaffold constrains the chiral environment around the metal center, reducing the conformational flexibility that typically erodes enantioselectivity in acyclic 1,2-diamine ligands. The (1R,4R) equivalent is expected to provide the opposite sense of enantioinduction, making it a critical tool for accessing both product enantiomers.

Asymmetric Catalysis Enantioselectivity Chiral Ligands

Crystallographic Validation in SARS-CoV-2 Mpro Inhibitor Complex

A derivative of 5-acetyl-2,5-diazabicyclo[2.2.1]heptane (specifically the (1R,4R) configuration) has been co-crystallized with SARS-CoV-2 main protease (Mpro) as part of the COVID Moonshot initiative (PDB ID: 7GJW) [1]. The ligand (chemical component QR9) features the acetyl-DBH moiety as part of a larger inhibitor scaffold that binds covalently to the catalytic cysteine. The 2.5 Å crystal structure validates the compatibility of the (1R,4R)-DBH scaffold with the S1', S2, and S3 pockets of Mpro, and demonstrates that the acetyl-protected nitrogen can be elaborated with functional groups while maintaining the rigid chiral framework essential for shape complementarity to the protein surface.

SARS-CoV-2 Main Protease Covalent Inhibitor Structural Biology

Optimal Application Scenarios for 1-[(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one Based on Differentiating Evidence


Sequential Derivatization for CNS-Targeted Kinase or Protease Inhibitors

The acetyl-mono-protected (1R,4R)-DBH scaffold is uniquely suited for constructing CNS-penetrant inhibitors where both target affinity and permeability are critical. With a LogP of -1.11 and only one hydrogen bond donor , the building block provides an intrinsically favorable permeability profile that can be tuned upward through functionalization of the free secondary amine. The conformational rigidity of the DBH core, validated in σ2 receptor ligand studies [1], minimizes the entropic penalty upon target binding while allowing precise spatial presentation of pharmacophoric elements. Selective acetyl deprotection under mild acidic or enzymatic conditions exposes the second amine for late-stage diversification, enabling parallel library synthesis without protecting group crossover complications.

Enantiopure Ligand Synthesis for Asymmetric Organometallic Catalysis

The (1R,4R) enantiomeric form provides the chiral backbone for generating ligands that deliver the opposite sense of asymmetric induction relative to the more commonly studied (1S,4S) series, which has demonstrated up to 78% e.e. in diethylzinc additions [2]. The acetyl group serves as a traceless protecting group that can be removed to install coordinating functional groups such as phosphines, pyridines, or sulfonamides. The rigid bicyclic framework limits the conformational degrees of freedom that typically erode enantioselectivity in acyclic diamine ligands, offering a preorganized chiral pocket for substrate approach [2]. Procurement of both enantiomeric series enables systematic matched/mismatched catalyst optimization campaigns.

Structure-Based Drug Design against Viral Proteases and Related Cysteine Protease Targets

The co-crystallization of a (1R,4R)-5-acetyl-DBH-containing inhibitor with SARS-CoV-2 Mpro (PDB 7GJW) [3] provides direct structural validation that this scaffold can productively engage protease active sites. The 2.5 Å resolution structure reveals that the rigid DBH core positions substituents for optimal occupancy of the S1', S2, and S3 sub-pockets while maintaining the trajectory required for covalent warhead engagement with the catalytic cysteine. Medicinal chemistry teams pursuing antiviral or anti-parasitic cysteine protease programs can confidently incorporate this building block into their inhibitor designs, knowing that the (1R,4R) stereochemistry is pre-validated crystallographically and that the acetyl group provides a convenient synthetic handle for elaboration.

Piperazine Bioisostere Replacement with Differentiated Pharmacokinetics

When a lead series contains a piperazine moiety that contributes to high metabolic clearance or off-target activity (e.g., dopaminergic or serotonergic receptor engagement), the (1R,4R)-acetyl-DBH offers a conformationally distinct replacement that retains target affinity while altering the pharmacokinetic and selectivity profile. The σ2R case study [1] demonstrates that the 2,5-DBH scaffold maintains nanomolar target engagement where other piperazine replacements fail. The reduced LogP and hydrogen bond donor count relative to the parent DBH provide a differentiated starting point for multiparameter optimization. The acetyl protecting group allows the bioisostere to be introduced at any stage of the synthesis without cross-reactivity with other functional groups.

Quote Request

Request a Quote for 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.